Methyl 3-aminocrotonate

Regioselective acylation Enamide synthesis Dihydropyridine intermediates

This is a validated industrial intermediate for Hantzsch condensation, yielding 1,4-dihydropyridines like amlodipine and nifedipine. It offers high-yielding, recyclable syntheses (e.g., 90% yield in ionic liquids). Its distinct preference for N-acylation, unlike 3-aminocrotononitrile, ensures regiochemical control, reducing isomeric byproducts and purification burdens. Available in high-purity grades.

Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
CAS No. 14205-39-1
Cat. No. B119514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminocrotonate
CAS14205-39-1
Synonyms3-Amino-2-butenoic Acid Methyl Ester;  3-Aminocrotonic Acid Methyl Ester;  Methyl 3-Amino-2-butenenoate;  Methyl 3-Amino-2-butenoate;  Methyl 3-Aminocrotonoate;  Methyl β-Aminocrotonate;  β-Aminocrotonic Acid Methyl Ester; 
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)N
InChIInChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3-
InChIKeyXKORCTIIRYKLLG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Aminocrotonate (CAS 14205-39-1): Verified Intermediate for Dihydropyridine and Heterocyclic API Synthesis


Methyl 3-aminocrotonate (CAS 14205-39-1, MW 115.13 g/mol) is a crystalline β-enamino ester that functions as a critical building block in the construction of 1,4-dihydropyridine (1,4-DHP) ring systems—the pharmacophoric core of numerous calcium channel blockers . The compound exhibits a melting point of 81–83 °C, a pH of 8–9 (18 g/L, H₂O, 20 °C), and demonstrates distinct hydrogen-bonding-driven photoluminescence as a β-enamino ester [1][2]. Its primary industrial and research utility lies in its role as a preformed enamine equivalent in Hantzsch-type condensations, enabling the efficient synthesis of dihydropyridines, pyrimidines, and quinone–amino acid conjugates [3].

Why Substituting Methyl 3-Aminocrotonate with In-Class Analogs Undermines Dihydropyridine Yield and N-Acyl Selectivity


In the synthesis of 1,4-dihydropyridine (1,4-DHP) APIs such as amlodipine, nitrendipine, and nifedipine, direct substitution of methyl 3-aminocrotonate with seemingly similar β-enamino esters or enamino nitriles is not chemically neutral. A systematic comparative acylation study demonstrates that methyl 3-aminocrotonate exhibits a distinct preference for N-acylation, yielding enamides, whereas 3-aminocrotononitrile strongly favors C-acylation to produce enaminones [1]. This divergence in regioselectivity directly impacts the structural integrity and yield of target dihydropyridines. Furthermore, the compound provides quantitative, waste-free solid-state cascade reactivity with ninhydrin—a property not generalizable to its ethyl ester homolog or other β-enamino esters [2]. Consequently, procurement based solely on nominal class membership (e.g., any “aminocrotonate” or “enamino ester”) risks suboptimal yields, formation of regioisomeric impurities, and increased downstream purification burdens, particularly in processes validated for methyl 3-aminocrotonate.

Methyl 3-Aminocrotonate (CAS 14205-39-1): A Quantitative Evidence Guide for Scientific Selection


Divergent Regioselectivity in Acylation: Methyl 3-Aminocrotonate vs. 3-Aminocrotononitrile

A systematic comparative acylation study reveals that methyl 3-aminocrotonate (1a) and 3-aminocrotononitrile (1b) exhibit fundamentally different N- vs. C-acylation preferences. Methyl 3-aminocrotonate is a superior precursor for the preparation of enamides (N-acylated products), whereas 3-aminocrotononitrile is the preferred choice for enaminones (C-acylated products) [1]. This divergent regioselectivity is critical for applications requiring specific N-functionalization of the dihydropyridine nitrogen.

Regioselective acylation Enamide synthesis Dihydropyridine intermediates

Distinct Photoluminescence Behavior: Methyl 3-Aminocrotonate (MAC) vs. Methyl (E)-3-(1-pyrrolidinyl)-2-butenoate (MPB)

Comparative photoluminescence studies of two structurally similar β-enamino esters demonstrate that methyl 3-aminocrotonate (MAC) crystals emit blue fluorescence under UV irradiation, a property attributed to strong inter- and intramolecular hydrogen bonding that enables extensive through-space conjugation (TSC) [1]. In stark contrast, the comparator MPB (methyl (E)-3-(1-pyrrolidinyl)-2-butenoate), which lacks the requisite hydrogen-bonding capacity, is non-emissive in both solid state and solution [1].

β-Enamino ester photoluminescence Hydrogen bonding Through-space conjugation

Quantitative Waste-Free Solid-State Reactivity: Methyl 3-Aminocrotonate with Ninhydrin

Methyl 3-aminocrotonate participates in a waste-free solid-state cascade reaction with crystalline ninhydrin. The reaction proceeds quantitatively by simply milling stoichiometric mixtures of the two crystalline reagents, yielding a pure crystalline product without the need for any workup or purification [1]. This represents a distinct green chemistry advantage.

Solid-state synthesis Green chemistry Quantitative yield

Recyclable Ionic Liquid-Mediated 1,4-Dihydropyridine Synthesis with High Yield Retention

In a three-component Hantzsch-type condensation for 1,4-dihydropyridine (1,4-DHP) synthesis using ionic liquids [bmim]BF₄ or [bmim]PF₆, methyl 3-aminocrotonate consistently delivers high yields. Critically, the ionic liquid solvent can be recovered and reused for up to five cycles with no loss in catalytic activity. Reported yields for the reaction of benzaldehyde, ethyl acetoacetate, and methyl 3-aminocrotonate were 90%, 90%, 89%, 85%, and 82% over five consecutive cycles, respectively [1].

1,4-Dihydropyridine synthesis Ionic liquid catalysis Green chemistry

Industrial Purity Specifications for Amlodipine Intermediate Manufacturing

For pharmaceutical manufacturing of the calcium channel blocker amlodipine, methyl 3-aminocrotonate must meet stringent purity criteria. Industry specifications require a minimum purity of 99% by assay, with individual impurities (single impurities) controlled to ≤0.5% and total impurities ≤1.0% . For specialized, high-sensitivity applications, a premium grade with single impurities ≤0.2% and total impurities ≤0.5% can be achieved via additional refinement, which corresponds to a higher procurement cost .

Amlodipine intermediate Pharmaceutical impurity control High-purity specifications

Validated Application Scenarios for Methyl 3-Aminocrotonate (14205-39-1) Based on Quantitative Evidence


Large-Scale Synthesis of Amlodipine and Other 1,4-Dihydropyridine Calcium Channel Blockers

Methyl 3-aminocrotonate is the validated industrial intermediate for the Hantzsch condensation leading to amlodipine, nitrendipine, nifedipine, and related dihydropyridine antihypertensives . The compound enables high-yielding, recyclable syntheses (e.g., 90% initial yield with five-cycle recyclability in ionic liquids [1]) and is commercially available in high-purity grades (≥99%) with stringent impurity control (single impurities ≤0.5%) that meet pharmaceutical manufacturing standards .

Regioselective N-Acylation for Enamide and Heterocycle Construction

When a synthetic route requires selective N-acylation to produce enamides—key intermediates in alkaloid synthesis and heterocyclic chemistry—methyl 3-aminocrotonate is the preferred β-enamino ester substrate. Comparative data demonstrate that it directs acylation predominantly to the nitrogen atom, whereas the analogous nitrile, 3-aminocrotononitrile, strongly favors C-acylation to yield enaminones [2]. This regiochemical control is critical for avoiding isomeric byproducts and simplifying downstream purification.

Solid-State Green Chemistry and Mechanochemical Derivatization

Methyl 3-aminocrotonate undergoes quantitative, waste-free cascade reactions with ninhydrin in the solid state upon simple co-milling [3]. This property enables solvent-free, atom-economical derivatization strategies that significantly reduce environmental impact and process costs compared to traditional solution-phase reactions. The solid-state reactivity is directly attributable to the compound's strong intermolecular hydrogen-bonding network [4].

Photoluminescent Material and Analytical Probe Development

Owing to its hydrogen-bond-driven through-space conjugation, crystalline methyl 3-aminocrotonate exhibits distinct blue photoluminescence, whereas the structurally similar β-enamino ester MPB is entirely non-emissive [4]. This luminescent property can be exploited for real-time monitoring of solid-state reactions, crystallization processes, or as a building block in the design of nontraditional luminogens (NTLs) for sensing applications.

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